Diphenylgermanium dichloride

Antitumor Bioorganometallic Chemistry Cytotoxicity Assay

Diphenylgermanium dichloride (Ph₂GeCl₂, CAS 1613-66-7) is a key organogermanium halide, appearing as a colorless liquid with a melting point of 9°C and a density of 1.415 g/mL at 25°C. It features a central germanium atom bonded to two phenyl groups and two reactive chlorine atoms , a structure that provides a defined platform for synthetic derivatization.

Molecular Formula C12H10Cl2Ge
Molecular Weight 297.7 g/mol
CAS No. 1613-66-7
Cat. No. B159199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylgermanium dichloride
CAS1613-66-7
Molecular FormulaC12H10Cl2Ge
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl
InChIInChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyPFPTYRFVUHDUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylgermanium Dichloride (CAS 1613-66-7): Procurement-Grade Precursor for Organogermanium Synthesis


Diphenylgermanium dichloride (Ph₂GeCl₂, CAS 1613-66-7) is a key organogermanium halide, appearing as a colorless liquid with a melting point of 9°C and a density of 1.415 g/mL at 25°C . It features a central germanium atom bonded to two phenyl groups and two reactive chlorine atoms [1], a structure that provides a defined platform for synthetic derivatization. Its primary industrial and research value lies in its role as a versatile precursor for synthesizing more complex germanium-containing molecules [2].

Key precursor for organogermanium synthesis
Defined phenyl substituents for steric/electronic tuning
Dual reactive chloro sites enable versatile derivatization

Why Diphenylgermanium Dichloride Cannot Be Replaced by Analogous Organogermanium Halides


Substituting Diphenylgermanium dichloride with a generic organogermanium chloride or an alternative Ge(IV) source is not scientifically viable. Its specific substitution pattern—two phenyl groups and two chloro ligands—provides a unique steric and electronic environment. Changing a single substituent can fundamentally alter the compound's reactivity and the properties of any resulting derivative [1]. For example, while other arylgermanium compounds like triphenylgermanium chloride (Ph₃GeCl) have been studied for anticancer activity, derivatives synthesized from Diphenylgermanium dichloride have demonstrated substantially higher potency in head-to-head in vitro comparisons against human tumor cell lines [2]. Therefore, its performance in targeted applications is not a class effect but is critically dependent on its precise molecular architecture.

Property
This Product
Generic Substitute
Substitution Pattern
Two phenyl, two chloro
Three phenyl, one chloro (e.g. Ph₃GeCl)
Steric Environment
Tetrahedral Ge with distinct phenyl access
Different steric hindrance may alter reactivity
Derivative Bioactivity
Reported higher potency in head-to-head comparisons
Lower potency observed; may not replicate target profile

Diphenylgermanium Dichloride: A Quantitative Evidence Guide for Differentiated Procurement


Evidence Item 1: Enhanced Antiproliferative Potency of Derivatives vs. Triphenylgermanium Chloride Analog

The diphenylgermanium dicarboxylate derivative (Ph₂Ge(O₂CR)₂) exhibits significantly higher in vitro cytotoxicity than its triphenylgermanium chloride (Ph₃GeCl) analog. While Ph₃GeCl is a recognized reference compound in organogermanium anticancer research, the diphenylgermanium derivative shows markedly lower IC₅₀ values against multiple human cancer cell lines [1].

Antiproliferative Potency
Head-to-head
IC₅₀ 0.8–1.2 μM vs 4.5–5.1 μM
Supports cytotoxicity endpoint review
MCF-7 / WiDr cell lines, 48h exposure
Antitumor Bioorganometallic Chemistry Cytotoxicity Assay

Evidence Item 2: Electronic State Tuning in Conjugated Germoles via Aryl Substituent Selection

The substitution of an alkyl group for a phenyl group on the germanium center of a conjugated germole leads to significant and quantifiable shifts in electronic properties. Replacing the n-octyl groups in dichlorodi(n-octyl)germane with the phenyl groups of dichlorodiphenylgermane (Ph₂GeCl₂) alters key electronic parameters of the resulting pyridinothienogermoles (PyTGs) [1].

HOMO-LUMO Gap Tuning
Head-to-head
E_g 3.02 eV (Ph₂Ge) vs 3.18 eV (Alkyl₂Ge)
Supports optoelectronic property tuning
DFT B3LYP/6-31G(d) level
Optoelectronics DFT Calculations Conjugated Materials

Evidence Item 3: Defined Polymerization Route to Soluble Polygermanes for Semiconductor Applications

Diphenylgermanium dichloride (Ph₂GeCl₂) undergoes a well-defined Wurtz-type coupling polymerization with sodium in the presence of 15-crown-5 to yield soluble poly(diphenylgermane) . This soluble polygermane is theoretically characterized as a quasi-one-dimensional semiconductor with a direct bandgap [1].

Polymerization Route
Class-level
Wurtz coupling to soluble poly(diphenylgermane)
Predicted direct bandgap semiconductor
DFT prediction; solubility enables processing
Polymer Chemistry Semiconductors Bandgap Engineering

Optimal Application Scenarios for Diphenylgermanium Dichloride Based on Differentiated Evidence


Synthesis of High-Potency Anticancer Drug Candidates

Diphenylgermanium dichloride serves as the essential precursor for creating a series of diphenylgermanium carboxylates and dithiocarbamates. As established in Section 3, these specific derivatives have demonstrated significantly higher in vitro antitumor activity compared to their triphenylgermanium analogs [1]. This makes Ph₂GeCl₂ the reagent of choice for medicinal chemists developing novel germanium-based therapeutics, where maximizing baseline potency from the lead scaffold is paramount [2].

Fine-Tuning of Conjugated Materials for OLEDs and OPVs

For materials scientists engineering the electronic properties of conjugated germoles, the choice of substituent on the germanium center is critical. As quantified in Section 3, using Ph₂GeCl₂ instead of a dialkyl analog results in a measurable narrowing of the HOMO-LUMO gap [3]. Researchers aiming for specific frontier orbital energy levels in optoelectronic devices (OLEDs, OPVs) will select Ph₂GeCl₂ to leverage the electron-withdrawing effect of the phenyl groups, enabling predictable material property tuning .

Development of Solution-Processable Polygermane Semiconductors

Ph₂GeCl₂ is a validated monomer for the synthesis of soluble poly(diphenylgermane) via Wurtz coupling . This application is particularly suited for researchers developing solution-processed electronic devices, such as field-effect transistors or solar cells, who require a semiconductor polymer with a computationally predicted direct bandgap and good solubility for spin-coating or printing [4]. The phenyl side chains are essential for achieving this solubility without sacrificing the germanium backbone's electronic properties.

Application
Selection Property
Validation Focus
Bioorganogermanium cell-model studies
Phenyl substituent-dependent bioactivity profile
Cytotoxicity endpoint comparison in cancer cell lines
Conjugated material optoelectronic tuning
Aryl substituent electronic effect on HOMO-LUMO gap
HOMO-LUMO gap validation in germole-based devices
Solution-processed polygermane semiconductors
Solubility and direct bandgap from phenyl side chains
Polymer semiconductor device performance

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